molecular formula C10H9BF3N3O2 B7953771 {6-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl}boronic acid

{6-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl}boronic acid

Cat. No.: B7953771
M. Wt: 271.01 g/mol
InChI Key: DBONILPQCMYXNI-UHFFFAOYSA-N
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Description

{6-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl}boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl}boronic acid typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the efficient formation of the desired organoborane compound . The reaction conditions are generally mild, making it a convenient method for the preparation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar hydroboration techniques. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

{6-[3-Methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dichloromethane (DCM). The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Properties

IUPAC Name

[6-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BF3N3O2/c1-6-5-7(10(12,13)14)17(16-6)9-4-2-3-8(15-9)11(18)19/h2-5,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBONILPQCMYXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)N2C(=CC(=N2)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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